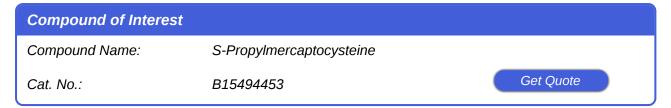


Application Notes and Protocols for NMR Spectroscopy of S-Propylmercaptocysteine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of **S-Propylmercaptocysteine**. This compound is of interest in drug development and metabolic studies due to its role as a cysteine S-conjugate.

Introduction

S-Propylmercaptocysteine is a derivative of the amino acid cysteine, formed through the conjugation of a propylthiol group. As a member of the cysteine S-conjugate family, it is relevant to studies of xenobiotic metabolism and toxicology. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document outlines the methodologies for acquiring and interpreting ¹H and ¹³C NMR spectra of **S-Propylmercaptocysteine**.

Quantitative NMR Data

The following tables summarize the experimental ¹³C and predicted ¹H NMR chemical shift data for **S-Propylmercaptocysteine**.

Table 1: 13C NMR Chemical Shift Data for S-Propylmercaptocysteine



Carbon Atom	Chemical Shift (δ) in ppm	
Cα (CH)	54.2	
Cβ (CH ₂)	41.5	
C=O (Carboxyl)	171.9	
S-CH ₂	41.1	
CH ₂	22.9	
CH₃	13.1	

Data obtained from the Human Metabolome Database (HMDB).

Table 2: Predicted ¹H NMR Chemical Shift Data for **S-Propylmercaptocysteine**

Proton(s)	Predicted Chemical Shift (δ) in ppm	Multiplicity
Ηα (CH)	3.8 - 4.2	Doublet of doublets
Нβ (СН₂)	2.9 - 3.3	Multiplet
S-CH ₂	2.7 - 3.1	Triplet
CH ₂	1.6 - 1.9	Sextet
СН₃	0.9 - 1.2	Triplet

Predicted chemical shifts are estimations and may vary based on experimental conditions.

Experimental Protocols

3.1. Sample Preparation

A standard protocol for preparing samples of **S-Propylmercaptocysteine** for NMR analysis is as follows:



- Dissolution: Weigh 5-10 mg of S-Propylmercaptocysteine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For biological samples, D₂O is often preferred.
- Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, to a final concentration of ~1 mM. The internal standard is used for chemical shift referencing (δ = 0.00 ppm).
- pH Adjustment (for aqueous samples): If using D₂O, the pD (pH in D₂O) can be adjusted using dilute DCl or NaOD. The chemical shifts of amino acids can be pH-dependent.
- Filtration: To ensure a homogeneous solution and remove any particulate matter that could degrade spectral quality, filter the sample through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Final Volume: Adjust the sample height in the NMR tube to approximately 4-5 cm.

3.2. NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Spectrometer-specific parameters may need to be optimized.

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- ¹H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
 - Solvent Suppression: If using D₂O, a presaturation sequence should be used to suppress the residual HDO signal.
 - Acquisition Parameters:
 - Spectral Width: ~12-16 ppm
 - Number of Scans: 16-64 (depending on sample concentration)



■ Relaxation Delay (d1): 1-5 seconds

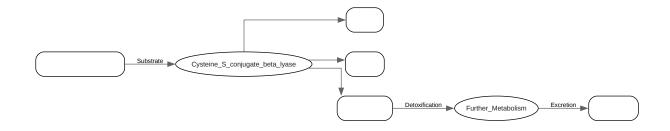
Acquisition Time: 2-4 seconds

- 13C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon and improve the signal-to-noise ratio.
 - Acquisition Parameters:
 - Spectral Width: ~200-250 ppm
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation Delay (d1): 2-5 seconds

Signaling Pathway and Experimental Workflow

4.1. Proposed Metabolic Pathway of S-Propylmercaptocysteine

S-Propylmercaptocysteine, as a cysteine S-conjugate, is likely metabolized via the mercapturate pathway. A key step in this pathway is the enzymatic cleavage by cysteine S-conjugate β-lyase. The diagram below illustrates this proposed metabolic fate.



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Metabolic fate of **S-Propylmercaptocysteine**.



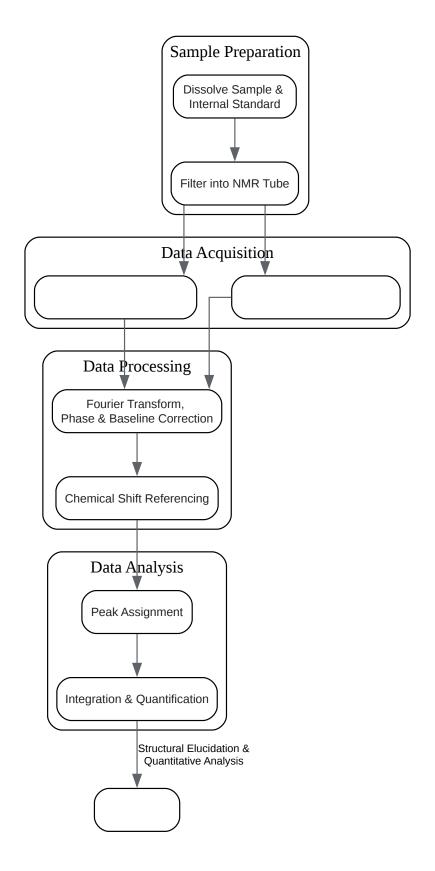




4.2. Experimental Workflow for NMR Analysis

The logical flow for the NMR analysis of **S-Propylmercaptocysteine** is depicted in the following diagram.





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Workflow for NMR analysis.







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